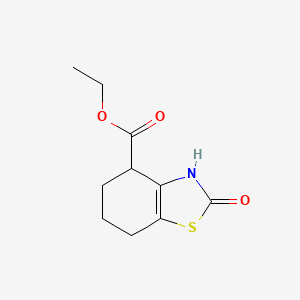

Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

Description

Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (CAS: 57001-10-2) is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a partially hydrogenated cyclohexene ring. The molecule includes a hydroxyl group at position 2 and an ethyl ester moiety at position 4 of the benzothiazole system. This structural framework confers unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and moderate lipophilicity (from the ester group) . The compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of bioactive molecules.

Properties

IUPAC Name |

ethyl 2-oxo-4,5,6,7-tetrahydro-3H-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-14-9(12)6-4-3-5-7-8(6)11-10(13)15-7/h6H,2-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGMQNGMHXEMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and crystallization, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several benzothiazole derivatives. Below is a systematic comparison based on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations :

The ethyl ester group provides moderate solubility in organic solvents, whereas the carboxylic acid derivative (CAS: 933733-23-4) is more polar and water-soluble .

Biological and Synthetic Applications: The amino derivative (76263-11-1) is prioritized in medicinal chemistry due to its nucleophilic -NH₂ group, which facilitates interactions with biological targets like kinases . The chlorophenyl analog (33814-67-4) exhibits increased lipophilicity, making it suitable for membrane-permeable agrochemicals .

Structural Characterization Tools :

- Crystallographic software (e.g., SHELX, ORTEP-3) is critical for analyzing hydrogen-bonding patterns in these compounds. For example, the hydroxyl group in the target compound likely forms O-H···N interactions, similar to those observed in triazolopyrimidine derivatives .

Biological Activity

Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a tetrahydrobenzothiazole core. Its molecular formula is , and it features a hydroxyl group and an ethyl carboxylate moiety that contribute to its biological activity.

1. Anticonvulsant Activity

Research indicates that benzothiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole have shown efficacy in animal models of epilepsy. A structure-activity relationship (SAR) analysis demonstrated that modifications in the benzothiazole structure can enhance anticonvulsant effects, suggesting potential therapeutic applications in treating seizure disorders .

2. Antitumor Activity

Benzothiazole derivatives have been investigated for their anticancer properties. Studies reveal that certain analogues possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A-431 and HT29. The presence of electron-donating groups on the aromatic ring enhances their antiproliferative activity .

3. Cardiovascular Effects

This compound has been noted for its dual cardiovascular effects—exhibiting hypotensive actions at low doses while causing hypertension at higher doses. This biphasic response could be beneficial in managing blood pressure disorders .

The biological activities of this compound are attributed to its interaction with various biological targets:

- GABA Receptors : Some benzothiazole derivatives modulate GABAergic transmission, which is crucial for their anticonvulsant effects.

- Cell Cycle Inhibition : The compound may induce cell cycle arrest in cancer cells by disrupting mitotic processes.

- Vasodilation : The compound's ability to enhance peripheral blood flow without inducing hypertension suggests a vasodilatory mechanism that may involve nitric oxide pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated anticonvulsant activity in rodent models with significant protection against induced seizures. |

| Study 2 | Showed cytotoxic effects on A-431 and HT29 cell lines with IC50 values below 2 µg/mL. |

| Study 3 | Reported cardiovascular effects indicating both hypotensive and hypertensive responses based on dosage. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted thiazole precursors under reflux conditions. For example, analogous compounds are synthesized via condensation reactions in ethanol with catalytic glacial acetic acid, followed by solvent evaporation and crystallization (e.g., refluxing for 4–18 hours, yields ~65%) . Optimization may include varying solvent polarity (DMSO vs. ethanol), temperature, and catalyst concentration. Retrosynthetic analysis using databases like PubChem or Reaxys can identify feasible precursors and one-step pathways .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic techniques?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural validation . Complementary techniques include:

- NMR : Assign peaks for the tetrahydrobenzothiazole ring protons (δ 1.5–2.5 ppm for cyclohexene-like CH₂ groups) and the ester carbonyl (δ ~165–170 ppm).

- FT-IR : Confirm hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) groups.

- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₃NO₃S: 235.07) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodology : Determine logP (octanol-water partition coefficient) via HPLC to assess lipophilicity. Aqueous solubility can be tested using shake-flask methods at varying pH (e.g., 1–13). Stability studies under thermal (TGA/DSC) and photolytic conditions (ICH guidelines) identify degradation pathways. Related benzothiazole esters show moderate solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to targets like protein kinases or cyclooxygenases.

- MD simulations : Run GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns.

- QSAR : Corrogate structural features (e.g., ester group hydrophobicity, hydroxyl H-bonding) with activity data from analogs (e.g., thiazolidinones with anti-inflammatory IC₅₀ values <10 µM) .

Q. How do contradictory spectroscopic or crystallographic data arise, and how can they be resolved?

- Case Example : Discrepancies in NMR peak splitting may result from dynamic ring puckering in the tetrahydrobenzothiazole moiety. Use variable-temperature NMR to confirm conformational flexibility. For crystallographic ambiguities (e.g., disordered ester groups), employ SHELXL’s restraints (DFIX, SIMU) during refinement . Cross-validate with spectroscopic data and DFT-calculated structures .

Q. What strategies are effective for modifying the compound’s scaffold to enhance bioactivity or reduce toxicity?

- Methodology :

- Functional group substitution : Replace the hydroxyl group with bioisosteres (e.g., fluorine or methyl groups) to modulate solubility and target engagement.

- Ring hybridization : Fuse the tetrahydrobenzothiazole core with pyrazole or triazole rings (see analogs in ) to explore new pharmacophores.

- Metabolic profiling : Use in vitro microsomal assays (e.g., human liver microsomes) to identify metabolic soft spots (e.g., ester hydrolysis) and guide structural modifications .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signal/Value | Reference Compound Example |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.2–4.4 ppm (ester –CH₂CH₃) | Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate |

| ¹³C NMR | δ 170–172 ppm (ester C=O) | Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate |

| IR | 1705 cm⁻¹ (C=O stretch) | Benzothiazole derivatives |

Table 2 : Computational Parameters for Docking Studies

| Software | Target Protein | Binding Site Grid Size | Sampling Algorithm |

|---|---|---|---|

| AutoDock Vina | Cyclooxygenase-2 | 25 × 25 × 25 ų | Lamarckian GA |

| Schrödinger Glide | EGFR Kinase | Centered on ATP pocket | XP Mode |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.